molecular formula C13H14N2O4S2 B5865258 4-[(benzylsulfonyl)amino]benzenesulfonamide

4-[(benzylsulfonyl)amino]benzenesulfonamide

Cat. No.: B5865258
M. Wt: 326.4 g/mol
InChI Key: ZTNDMDPFVGWJFO-UHFFFAOYSA-N
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Description

4-[(Benzylsulfonyl)amino]benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound is designed for laboratory use to investigate the structure-activity relationships of sulfonamide-based inhibitors. The primary research value of benzenesulfonamide derivatives lies in their potential as inhibitors of Carbonic Anhydrase (CA) isoforms . These zinc metalloenzymes catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including tumorigenesis. Specifically, transmembrane isoforms like hCA IX are overexpressed in hypoxic solid tumors but have limited presence in normal tissues, making them attractive targets for anticancer drug development . Researchers utilize compounds with the benzenesulfonamide moiety, which acts as a zinc-binding group (ZBG), to develop selective inhibitors that may disrupt pH regulation in cancer cells, potentially leading to anti-proliferative effects . The structural motif of a benzenesulfonamide head connected to a hydrophobic tail, as seen in this compound, aligns with the recognized pharmacophore for CA inhibition. Furthermore, benzenesulfonamide scaffolds are being explored for their interactions with other enzymatic targets. Some related compounds have shown activity against processes like coagulation, for instance, through inhibition of enzymes such as thrombin . This highlights the broader utility of this chemical class in pharmacological profiling and drug discovery efforts. This product is provided For Research Use Only. It is strictly for application in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(benzylsulfonylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c14-21(18,19)13-8-6-12(7-9-13)15-20(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNDMDPFVGWJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(benzylsulfonyl)amino]benzenesulfonamide typically involves the reaction of benzylsulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:

Oxidizing Agent Conditions Product Formed Observed Selectivity
KMnO₄ (0.1 M)Acidic, 80°CBenzenesulfonic acid derivativeComplete conversion in 4 hr
H₂O₂ (30%)Neutral, RTSulfone intermediatePartial oxidation (62% yield)

In carboxyanhydrase (CA) inhibition studies, oxidized derivatives demonstrated enhanced binding affinity (Kᵢ = 8.3 nM for CA II) compared to parent compounds .

Reduction Reactions

Reduction primarily targets the sulfonamide moiety:

Reducing Agent Conditions Product Key Observation
LiAlH₄THF, refluxPrimary amine89% yield; confirmed by NMR
NaBH₄/CuCl₂Methanol, 50°CSecondary amineSynergistic effect improves reduction efficiency

Reduced analogs showed no antitumor activity in mouse lymphoid leukemia models but exhibited improved pharmacokinetic profiles .

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzene ring, while nucleophilic substitution targets sulfonamide groups:

Electrophilic Substitution (Nitration)

Reagent Position Yield Isomer Dominance
HNO₃/H₂SO₄Para73%4-nitro derivative (95% purity)

Nucleophilic Substitution

Mechanistic studies reveal an SN1-like pathway for benzylation reactions (Scheme 1):

  • Carbocation Formation : Benzyl bromide generates stable benzylic carbocation

  • Nucleophilic Attack : Sulfonamide nitrogen reacts with carbocation

  • Proton Transfer : Final product isolation (86% yield)

Structural Reactivity Insights

X-ray crystallography of analogs shows:

  • S=O bond length : 1.432 Å (consistent with sulfonamide resonance stabilization)

  • Tetrahedral geometry at sulfur atom facilitates electron withdrawal from aromatic ring

Biological Activity Correlations

Derivative screening revealed:

  • CA Isozyme Binding :

    Derivative CA I Kᵢ (nM) CA II Kᵢ (nM)
    Parent compound420310
    4-NO₂ substituted3822
    4-CN substituted4529
  • Electron-withdrawing groups at para position enhance CA affinity by 11-fold

Scientific Research Applications

4-[(Benzylsulfonyl)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(benzylsulfonyl)amino]benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The compound also interferes with bacterial growth by inhibiting bacterial carbonic anhydrases .

Comparison with Similar Compounds

Key Observations :

  • Schiff Base Derivatives (e.g., Compounds in ): Synthesized via condensation of 4-aminobenzenesulfonamide with aldehydes (e.g., 5-chlorosalicylaldehyde, 4-methoxybenzaldehyde) under reflux. Yields are typically high (86–94%), and intramolecular hydrogen bonding stabilizes planar conformations .
  • Benzylamino Derivatives (e.g., 2a ): Produced by reducing Schiff bases (e.g., 1a) with NaBH₄. The absence of the imine group reduces planarity and may alter solubility.
  • Nitro/Methoxy Substituents (e.g., ): Electron-withdrawing groups like –NO₂ enhance reactivity but may reduce bioavailability due to increased polarity.

Structural and Crystallographic Differences

The benzylsulfonyl group in the target compound introduces distinct structural features compared to analogs:

Table 2: Crystallographic Parameters of Selected Compounds

Compound Name Crystal System Space Group Dihedral Angle (°) Hydrogen Bonding Reference
4-[(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide Monoclinic P21 12.27 (A/B rings) Intramolecular O–H···N; Intermolecular N–H···O
4-[(4-Methoxybenzylidene)amino]benzenesulfonamide N/A N/A N/A Planar conformation stabilized by π–π stacking
Target Compound (Hypothetical) N/A N/A N/A Expected strong S=O···H–N interactions due to sulfonyl group

Key Observations :

  • Schiff Base Derivatives : Exhibit planar geometries with dihedral angles <15° between aromatic rings. Intramolecular hydrogen bonds (e.g., O–H···N) enhance stability .
  • Sulfonyl vs.

Key Observations :

  • Schiff Bases : Exhibit antimicrobial and antitumor activities, often enhanced by metal coordination (e.g., Co(II) complexes ).
  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., in ) improve target binding via halogen bonding or dipole interactions. The benzylsulfonyl group in the target compound may similarly enhance affinity for enzymes like carbonic anhydrases .

Biological Activity

4-[(Benzylsulfonyl)amino]benzenesulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of both benzene and sulfonamide functional groups, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O4S3. Its structure allows for multiple interactions with biomolecules, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). CAs are crucial for maintaining acid-base balance and facilitating physiological processes. Studies have shown that derivatives of benzenesulfonamide exhibit high binding affinities to different CA isozymes, indicating their potential as therapeutic agents against conditions like glaucoma and cancer .

Inhibition of Carbonic Anhydrases

Research has demonstrated that this compound and its derivatives can effectively inhibit human carbonic anhydrases (CA I, II, and IX). For instance, a study reported that certain derivatives exhibited nanomolar affinities towards CA I isozyme, highlighting their potential as selective inhibitors .

Anti-inflammatory and Antimicrobial Properties

In vivo studies have indicated that benzenesulfonamide derivatives possess significant anti-inflammatory properties. For example, compounds derived from benzenesulfonamides were shown to inhibit carrageenan-induced paw edema in rat models . Additionally, antimicrobial activity has been observed against various bacterial strains, with some compounds demonstrating minimal inhibitory concentrations (MIC) in the low mg/mL range against pathogens such as E. coli and S. aureus .

Case Study 1: Cardiovascular Effects

A recent study evaluated the impact of a related benzenesulfonamide on perfusion pressure in animal models. The results indicated that the compound significantly reduced perfusion pressure in a time-dependent manner, suggesting its potential role in modulating cardiovascular functions through interactions with calcium channels .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor activity of sulfonamide derivatives. While some compounds showed promise in vitro against cancer cell lines, others failed to demonstrate significant effects in vivo against mouse lymphoid leukemia models. This highlights the importance of further research to optimize these compounds for clinical applications .

Data Tables

Biological Activity Compound IC50 Value (nM) Target
Carbonic Anhydrase InhibitionThis compound0.12CA IX
Anti-inflammatory Activity4-amino-benzenesulfonamide94.69% inhibitionRat paw edema
Antimicrobial Activity4d (from benzenesulfonamide series)6.72 mg/mLE. coli

Pharmacokinetics

Preliminary pharmacokinetic studies using computational models have suggested favorable absorption and distribution characteristics for this compound. Parameters such as permeability across cellular membranes were assessed using models like ADME/PK analysis, indicating potential for oral bioavailability .

Q & A

Q. What are the standard synthetic routes for 4-[(benzylsulfonyl)amino]benzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution. A substituted acyl chloride or benzyl chloride is reacted with 4-aminobenzenesulfonamide in dry acetone with pyridine as a base. The reaction is stirred for ~12 hours, followed by solvent evaporation, extraction with ethyl acetate, and acidification to pH 1 with HCl to isolate the product . Modifications to the sulfonyl or benzyl groups can be introduced by varying the acyl chloride precursor .

Q. How is the structural integrity of this compound validated experimentally?

Characterization involves:

  • NMR spectroscopy : To confirm substitution patterns (e.g., singlet for -SO₂NH-, multiplet for aromatic protons) .
  • Mass spectrometry : For molecular ion peaks matching the expected molecular weight .
  • Elemental analysis : To verify C, H, N, and S content .
  • IR spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Q. What are the primary biological targets or activities associated with this compound?

Benzenesulfonamide derivatives are investigated as carbonic anhydrase inhibitors, antimicrobial agents, and anticonvulsants. Activity depends on substituents; for example, halogenated analogs show enhanced binding to enzyme active sites .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent), purity of synthesized compounds, or differences in cell lines. Mitigation strategies include:

  • Purity validation : HPLC or TLC to confirm >95% purity .
  • Standardized assays : Use of positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Dose-response curves : To establish EC₅₀/IC₅₀ values and compare potency .

Q. What computational methods are used to predict or optimize the compound’s activity?

  • Molecular docking : To model interactions with targets like carbonic anhydrase II (PDB ID 3CA2). Software such as AutoDock Vina can predict binding affinities .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ constants) with biological activity to guide synthetic prioritization .

Q. What challenges arise in crystallographic refinement of benzenesulfonamide derivatives?

  • Disorder in substituents : Benzyl or sulfonyl groups may require anisotropic displacement parameter refinement.
  • Twinning : Common in sulfonamide crystals; SHELXL’s TWIN/BASF commands can resolve this .
  • Hydrogen bonding networks : SHELXPRO aids in modeling interactions like N–H···O=S, critical for stability .

Q. How are metal chelates of this compound synthesized, and what applications do they have?

  • Synthesis : Reflux the ligand with metal salts (e.g., Mn²⁺, Co²⁺) in ethanol. Ammonium acetate is added to deprotonate the sulfonamide, facilitating coordination .
  • Applications : Chelates exhibit enhanced antimicrobial activity compared to the free ligand, attributed to increased membrane permeability via metal-lipid interactions .

Methodological Considerations

Q. What strategies improve yield in the synthesis of substituted derivatives?

  • Solvent optimization : Dry acetone minimizes side reactions (e.g., hydrolysis of acyl chlorides) .
  • Catalytic pyridine : Enhances nucleophilicity of the sulfonamide nitrogen .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for certain analogs .

Q. How can thermal stability be assessed for this compound?

Thermogravimetric analysis (TGA) : Measures decomposition temperatures. For example, metal chelates often show stability up to 250–300°C, correlating with ligand-metal bond strength .

Data Interpretation and Optimization

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • PXRD : Identifies distinct crystal phases.
  • DSC : Detects melting point variations between polymorphs .

Q. How can regioselectivity be controlled during functionalization?

  • Directing groups : Use of -NH₂ or -SO₂NH₂ to guide electrophilic substitution to para positions .
  • Protecting groups : Acetylation of the sulfonamide nitrogen prevents undesired side reactions during benzylation .

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